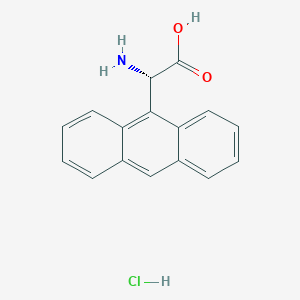
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is functionalized to introduce the amino acid moiety.
Functionalization: Anthracene is first converted to 9-anthraldehyde through oxidation.
Amino Acid Introduction: The aldehyde group is then subjected to reductive amination with glycine or its derivatives to form the desired amino acid structure.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride.
Anthracene-9-carboxylic acid: Another anthracene derivative with different functional groups.
9,10-Diphenylanthracene: A structurally similar compound used in organic electronics.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
(2S)-2-amino-2-anthracen-9-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,17H2,(H,18,19);1H/t15-;/m0./s1 |
InChIキー |
ICULRALQXRVBLE-RSAXXLAASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


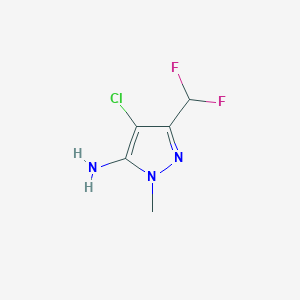
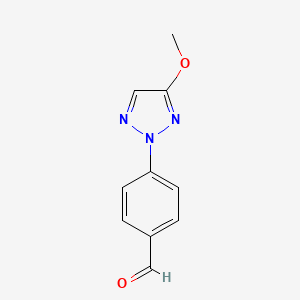

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

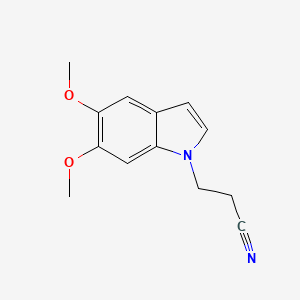


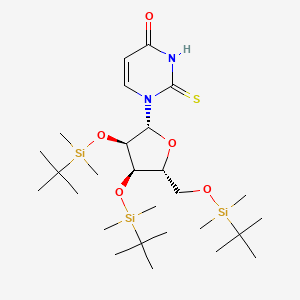
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)

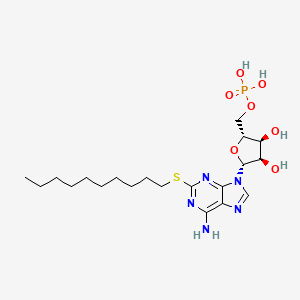
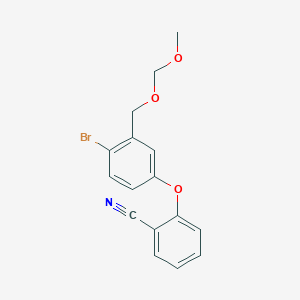
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
